Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

Strategic diversification hub for anthraquinone-sulfonamide libraries. The para-bromine enables single-step Suzuki, Sonogashira, or Buchwald-Hartwig coupling for rapid SAR. Distinct physicochemical space (logP 5.15, tPSA 66.83) compared to 3-nitrophenyl analogs (logP 3.35, tPSA 123.4) means independent biological profiling is required. Ideal for PGAM1 comparative screening and halogen bonding studies. Procure alongside 1- and 3-substituted analogs for systematic cytotoxicity mapping.

Molecular Formula C20H12BrNO4S
Molecular Weight 442.3g/mol
CAS No. 794552-18-4
Cat. No. B491475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS794552-18-4
Molecular FormulaC20H12BrNO4S
Molecular Weight442.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C20H12BrNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H
InChIKeyZDDNFNLGBIYBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 112 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 794552-18-4): Procurement-Relevant Compound Identity and Class Assignment


N-(4-Bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 794552-18-4) is a synthetic screening compound within the 2-sulfonamide anthraquinone class, commercially supplied by ChemDiv under catalog ID 6145-0439 . The molecule integrates an anthraquinone-9,10-dione core, a sulfonamide linker at the 2-position, and a 4-bromophenyl substituent, yielding a molecular weight of 442.29 g/mol (C20H12BrNO4S) and a calculated logP of 5.15 . As a member of the broader anthraquinone-sulfonamide family, this compound shares the DNA-intercalative and enzyme-inhibitory potential documented for structurally related analogs, yet its specific substitution pattern—particularly the para-bromine on the N-phenyl ring—confers distinct physicochemical and reactivity properties that differentiate it from close-in-class comparators [1]. Prospective users should note that, as of the present analysis, no primary peer-reviewed studies or publicly disclosed bioassay records (PubChem, ChEMBL, BindingDB) report quantitative biological activity data specifically for this compound; the evidence base is therefore constructed from direct physicochemical measurements, structural comparisons, and class-level pharmacological inference.

Why N-(4-Bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Cannot Be Freely Substituted by Other Anthraquinone-2-Sulfonamide Analogs


Within the anthraquinone-2-sulfonamide chemotype, even minor modifications to the N-aryl substituent produce substantial shifts in key drug-likeness parameters that govern membrane permeability, solubility, and target engagement. The 4-bromophenyl derivative (logP 5.15, tPSA 66.83) occupies a markedly different physicochemical space relative to common comparators such as the 3-nitrophenyl analog SC-5221100 (logP 3.35, tPSA 123.4) —differences of approximately 1.8 logP units and nearly 2-fold in polar surface area. These parameters directly influence passive diffusion rates, CYP450 susceptibility, and serum protein binding, meaning that biological activity data obtained for one analog cannot be reliably extrapolated to another without experimental validation. Furthermore, the para-bromine substituent introduces a heavy-atom handle for halogen bonding interactions with protein targets and enables downstream synthetic diversification via palladium-catalyzed cross-coupling , capabilities absent in the unsubstituted phenyl, methylphenyl, or nitro-substituted analogs. For procurement decisions, these structural and physicochemical distinctions mean that each congener must be treated as a unique chemical entity requiring independent biological profiling.

Quantitative Differential Evidence for N-(4-Bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Relative to Comparators


Lipophilicity Differentiation: logP of 5.15 vs. 3.35 for the Closest Readily Comparable 2-Sulfonamide Anthraquinone Analog

The target compound exhibits a calculated logP of 5.15 , representing a 1.80 log-unit increase in lipophilicity over the closest commercially characterized comparator, N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide (SC-5221100, logP 3.35) . This difference corresponds to an approximately 60-fold higher theoretical octanol-water partition coefficient for the 4-bromophenyl derivative, predicting substantially enhanced passive membrane permeability and potentially greater intracellular accumulation. The higher logP also implies reduced aqueous solubility (logSw -5.37 vs. -5.43 for SC-5221100), a trade-off that must be managed in assay and formulation design.

Lipophilicity Membrane permeability Drug-likeness

Polar Surface Area Differentiation: tPSA of 66.83 Ų Allows Greater Membrane Penetration vs. 123.4 Ų for the 3-Nitrophenyl Comparator

The topological polar surface area (tPSA) of the target compound is 66.83 Ų , which is 56.6 Ų lower than that of the 3-nitrophenyl analog SC-5221100 (tPSA 123.4 Ų) . This places the 4-bromophenyl derivative well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for acceptable oral absorption, whereas the 3-nitrophenyl analog exceeds the 90 Ų CNS penetration threshold. The reduced tPSA of the brominated compound arises from the absence of the polar nitro group and the substitution pattern at the para rather than meta position.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Halogen Bonding Capability: Bromine Provides a Unique Intermolecular Interaction Mode Not Available in Non-Halogenated or Lighter Halogen Analogs

The para-bromine substituent on the N-phenyl ring introduces a σ-hole interaction donor with a polarizability (α ≈ 3.05 ų) and van der Waals radius (1.85 Å) that is intermediate between chlorine (α ≈ 2.18 ų, r = 1.75 Å) and iodine (α ≈ 5.35 ų, r = 1.98 Å) [1]. This allows the 4-bromophenyl derivative to engage in halogen bonding with backbone carbonyl oxygens or π-systems in protein binding pockets, an interaction geometry that is energetically more favorable and more directional than the hydrophobic contacts made by the 4-methylphenyl analog or the hydrogen-bond acceptors present in the 3-nitrophenyl analog. Among the four common para-halogen substituents, bromine provides the optimal balance between halogen bond strength and synthetic tractability: fluorine does not form halogen bonds, chlorine forms weaker interactions, and iodine introduces metabolic instability.

Halogen bonding Structure-based drug design Protein-ligand interactions

Anthraquinone-Sulfonamide Class-Level Cytotoxicity: Published Evidence from 1-Substituted Analogs Establishes Precedent for Anticancer Activity

Although no direct cytotoxicity data exist for the target compound, a series of 1-substituted anthraquinone-sulfonamide congeners demonstrated cytotoxic effects against MCF-7 (breast cancer), PC-3 (prostate cancer), and Hep2C (cervical carcinoma derivative) cell lines, with activity attributed to a combination of DNA intercalation and the low HOMO-LUMO energy gap of the highly charged anthraquinone structure—a feature shared by the 2-sulfonamide scaffold [1]. The published series showed comparable in silico electronic properties to mitoxantrone, and ct-DNA binding studies confirmed a partial intercalative binding mode. Critically, the position of the sulfonamide group (1- vs. 2-substitution) on the anthraquinone core modulates both the electronic distribution and the steric presentation of the N-aryl substituent, which may affect target selectivity; the 4-bromophenyl compound at the 2-position is therefore expected to exhibit a distinct, though currently uncharacterized, biological profile relative to the published 1-substituted series.

Cytotoxicity Anticancer activity DNA intercalation

Synthetic Diversifiability: The 4-Bromophenyl Moiety as a Cross-Coupling Handle for Downstream Library Synthesis

The aryl bromide group at the para position of the N-phenyl ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid generation of derivative libraries from a single purchased intermediate [1]. This contrasts with non-halogenated analogs (e.g., N-(4-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide) or the 3-nitrophenyl comparator SC-5221100, which require de novo synthesis for each structural modification. The bromine atom thus provides a convergent diversification point that is orthogonal to the anthraquinone core, allowing systematic exploration of the N-aryl substituent SAR without altering the sulfonamide-anthraquinone pharmacophore.

Synthetic chemistry Cross-coupling Hit-to-lead optimization

PGAM1 Inhibitory Activity of Anthraquinone Sulfonamides: Class-Level Potency Benchmark from Co-Crystal Structure-Guided Optimization

A structurally related series of 3-substituted anthraquinone sulfonamides was optimized as phosphoglycerate mutase 1 (PGAM1) inhibitors, with the most potent compound (9i) achieving an IC₅₀ of 0.27 µM and a co-crystal structure confirming binding at the PGAM1 active site [1]. The SAR study established that the 3-sulfonamide substituent on the anthraquinone scaffold was essential for maintaining potency. The 4-bromophenyl 2-sulfonamide compound differs in sulfonamide position (2- vs. 3-substitution), which is expected to alter both the binding pose and the electronic properties of the anthraquinone core, but the class-level precedent demonstrates that anthraquinone-sulfonamide hybrids can achieve sub-micromolar target engagement when appropriately substituted.

PGAM1 inhibition Cancer metabolism Co-crystal structure

Recommended Application Scenarios for N-(4-Bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Based on Current Evidence


SAR Exploration of Sulfonamide Position on the Anthraquinone Scaffold for Anticancer Activity

Procure this compound alongside 1-substituted and 3-substituted anthraquinone sulfonamide analogs to systematically map how the position of the sulfonamide group on the anthraquinone core influences cytotoxicity against MCF-7, PC-3, and Hep2C cell lines. The class-level cytotoxicity precedent established by Awasthi et al. (2019) for 1-substituted derivatives [1] provides a baseline against which the 2-sulfonamide 4-bromophenyl derivative can be compared in a standardized SRB assay format. The bromine atom additionally allows for subsequent hit expansion via Suzuki coupling without resynthesizing the core scaffold.

Halogen Bonding-Focused Fragment or Lead Optimization Campaign

When structure-based design or screening against protein targets with available crystal structures identifies a halogen-bond-accepting residue (backbone carbonyl, carboxylate side chain, or π-system) in the targeted binding pocket, the 4-bromophenyl derivative provides a moderate-strength, geometrically directional halogen bond donor. The bromine σ-hole interaction strength is well-suited for probing whether halogen bonding contributes favorably to binding affinity, without the metabolic instability risk associated with iodine-substituted analogs [1]. Parallel testing with the 4-chloro and 4-fluoro analogs is recommended to isolate the halogen bonding contribution from pure hydrophobic effects.

PGAM1 or Cancer Metabolism Target Screening with a 2-Sulfonamide Chemotype

Given the validated PGAM1 inhibitory activity of 3-substituted anthraquinone sulfonamides (IC₅₀ = 0.27 µM for compound 9i) supported by co-crystal structural data [1], this 2-sulfonamide congener is a logical candidate for comparative PGAM1 enzymatic screening. The shift from 3- to 2-sulfonamide substitution may reveal novel binding modes or selectivity profiles relative to the published series, and the 4-bromophenyl group provides a distinct vector for interactions with the PGAM1 active site periphery that differs from the substituents explored in the original SAR study.

Chemical Biology Probe Development via Bromine-Mediated Cross-Coupling Diversification

For laboratories building focused compound libraries around the anthraquinone-sulfonamide core, this compound serves as a strategic diversification hub. The aryl bromide permits single-step Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to introduce varied aryl, alkynyl, or amino substituents at the para position of the N-phenyl ring [1]. This convergent synthetic strategy dramatically accelerates SAR exploration compared to de novo synthesis of each analog, making the 4-bromophenyl derivative a cost-effective entry point for medium-throughput chemistry efforts.

Quote Request

Request a Quote for N-(4-bromophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.